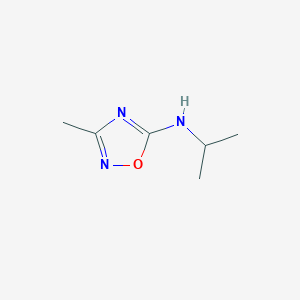

3-甲基-N-(丙-2-基)-1,2,4-恶二唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

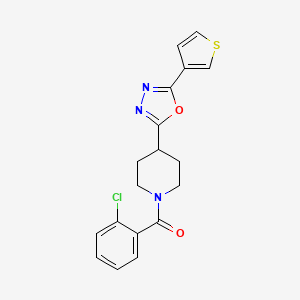

描述

Molecular Structure Analysis

The molecular structure of such compounds typically consists of a planar oxadiazole ring attached to various substituents. In the case of “3-methyl-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine”, the oxadiazole ring is substituted at the 3-position with a methyl group and at the 5-position with a propan-2-ylamine group .Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions, depending on the nature of the substituents and the reaction conditions. They can participate in reactions such as nucleophilic substitution, electrophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles depend on their specific structure. They are generally stable compounds and can exhibit fluorescence .科学研究应用

Drug Discovery and Medicinal Chemistry

The isoxazole scaffold, to which N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine belongs, is commonly found in many commercially available drugs. Researchers have been keenly interested in developing eco-friendly synthetic strategies for isoxazole synthesis. Traditional methods often employ metal catalysts (such as Cu(I) or Ru(II)) for (3 + 2) cycloaddition reactions. However, these metal-catalyzed reactions suffer from drawbacks like high costs, toxicity, and waste generation. As a result, there’s a growing emphasis on alternate metal-free synthetic routes. These pathways offer greener and more sustainable ways to access isoxazoles with significant biological relevance .

Scintillating Materials and Dyes

1,2,4-Oxadiazoles, including N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine, find applications in the field of scintillating materials. Scintillators are substances that emit light when exposed to ionizing radiation (such as X-rays or gamma rays). These materials play a crucial role in radiation detection, medical imaging, and nuclear physics experiments. The unique electronic properties of oxadiazoles make them suitable candidates for scintillation applications .

Agricultural Biological Activities

The 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, including potential use as agricultural pesticides. Researchers have explored their efficacy against plant diseases, aiming to discover efficient and low-risk chemical agents for crop protection. The diverse structural variations of oxadiazoles allow for tailoring their properties to specific targets, making them promising candidates for agricultural applications .

Functional Materials and Nanocatalysis

Beyond drug discovery and scintillators, oxadiazoles contribute to the development of functional materials. Their unique electronic and structural features make them valuable in designing sensors, catalysts, and nanomaterials. Researchers investigate their use in drug delivery systems, energy storage, and even as components in diamond-like bulky polymers (such as diamondoids). These applications highlight the versatility of oxadiazoles in various scientific domains .

Unsaturated Adamantane Derivatives

While not directly related to N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine, it’s interesting to note that unsaturated adamantane derivatives have gained attention. These compounds, containing double bonds within the adamantane framework, offer reactivity and versatility. Researchers explore their use as starting materials for functional derivatives, monomers, and even high-energy fuels. The synthesis and applications of these derivatives continue to be an active area of research .

Emerging Synthetic Cathinones

In a somewhat different context, the compound N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine shares structural similarities with synthetic cathinones. While not directly studied for this purpose, understanding its properties may contribute to our knowledge of emerging psychoactive substances .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-methyl-N-propan-2-yl-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4(2)7-6-8-5(3)9-10-6/h4H,1-3H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZPYHWTYNCMMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2631785.png)

![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631786.png)

![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester](/img/structure/B2631787.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2631793.png)

![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/no-structure.png)

![Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B2631800.png)